(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-20-13-3-4-16(20)17(21)11-12-19-18(22)10-7-14-5-8-15(23-2)9-6-14/h3-10,13,17,21H,11-12H2,1-2H3,(H,19,22)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHOBYAESVQARB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C=CC2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound with a molecular formula of C₁₅H₁₈N₂O₂S. Its unique structure, featuring a pyrrole ring and an acrylamide moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Features
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Pyrrole Ring | Contributes to neuroprotective effects and potential interactions with biological targets. |
| Hydroxyl Group | May enhance solubility and bioavailability. |
| Methylthio Group | Imparts antioxidant properties, potentially influencing cellular signaling pathways. |
| Acrylamide Moiety | Known for its reactivity and ability to form covalent bonds with nucleophiles, which may affect enzyme activity. |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The acrylamide group can react with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may bind to specific receptors, modulating signal transduction pathways involved in cell proliferation and survival.
- Antioxidant Activity : The methylthio group could contribute to scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related acrylamide derivatives have shown inhibition of cancer cell proliferation in various models:
- Cell Lines : In vitro studies demonstrated that related compounds inhibited the growth of colorectal (HT-29) and pancreatic (BxPC3) cancer cell lines with IC50 values in the low micromolar range.
Neuroprotective Effects
The pyrrole component suggests potential neuroprotective effects. Compounds containing pyrrole rings have been shown to protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on MEK Inhibitors : A related compound demonstrated effective inhibition of the MEK pathway, crucial for cancer progression. This study reported an IC50 value of 14 nmol/L against purified MEK1, suggesting that similar mechanisms might be applicable to our compound .
- Neuroprotection : Research on pyrrole derivatives indicated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines, highlighting the potential application in neurodegenerative diseases.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
Q & A
Q. Advanced Characterization
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water. Use synchrotron radiation for high-resolution data if crystals are small (<0.1 mm) .
- Challenges : The hydroxyl and methylthio groups may induce polymorphism; use additives (e.g., seed crystals) to control crystallization .
How can the anticancer activity of this compound be evaluated in vitro?
Q. Basic Biological Evaluation
- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays after 48-hour treatment .
What computational methods predict the compound’s molecular targets?
Q. Advanced Modeling
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or tubulin, leveraging the acrylamide’s electrophilic warhead .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with predicted targets .
How can structure-activity relationships (SAR) be explored for this scaffold?
Q. Advanced SAR
- Substituent variation : Synthesize analogs with methoxy (instead of methylthio) or pyridine (instead of pyrrole) to assess impact on bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .
How should conflicting NMR data (e.g., signal overlap) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
